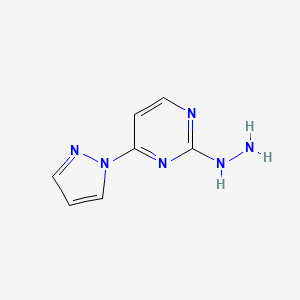

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

(4-pyrazol-1-ylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-12-7-9-4-2-6(11-7)13-5-1-3-10-13/h1-5H,8H2,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOFGZFSGFEZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=NC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Hydrazinyl Pyrimidine Intermediate

A key intermediate in the synthesis is the hydrazinyl-substituted pyrimidine, which can be prepared by the reaction of pyrimidine-2-thiol derivatives with hydrazine hydrate. For example, a substituted pyrimidine-2-thiol is synthesized by cyclization of chalcones with thiourea in the presence of acetic acid, followed by methylation if needed. The hydrazinyl group is introduced by treating the pyrimidine-2-thiol with hydrazine hydrate under reflux conditions in ethanol for extended periods (e.g., 25 hours), yielding 2-hydrazinyl-substituted pyrimidines with high purity and yield.

- Typical reaction conditions:

- Solvent: Ethanol

- Reflux time: Approximately 25 hours

- Reagents: Hydrazine hydrate in molar equivalent amounts

- Monitoring: TLC for reaction progress

Formation of the Pyrazolyl Substituent via Cyclization

The pyrazolyl group is introduced by reacting the hydrazinyl pyrimidine intermediate with α,β-unsaturated ketones or active methylene compounds. The reaction typically proceeds through cyclization involving the hydrazinyl group and the electrophilic carbonyl compound to form a pyrazole ring fused or linked to the pyrimidine nucleus.

- Example procedure:

- Reflux the hydrazinyl pyrimidine with chalcones or α,β-unsaturated ketones in acetic acid or ethanol.

- Reaction times vary from 7 hours to 24 hours depending on substrates.

- The reaction mixture is cooled and poured into ice-cold water to precipitate the product.

- The product is filtered, dried, and recrystallized from ethanol to afford the pyrazolyl-substituted pyrimidine.

Alternative Synthetic Routes Using Active Methylene Compounds

Another approach involves the reaction of the hydrazinyl pyrimidine with active methylene compounds such as acetylacetone, ethyl acetoacetate, diethyl malonate, or malononitrile. These reactions yield pyrazole derivatives containing additional functional groups that may be further modified.

Structural Confirmation and Spectral Data

The synthesized compounds are characterized by a combination of spectroscopic techniques:

- Infrared (IR) Spectroscopy: Identification of NH2, NH, C=O, and CN functional groups.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR provide detailed information on hydrogen and carbon environments, confirming the presence of hydrazinyl and pyrazolyl moieties.

- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weights.

- Elemental Analysis: Confirms the composition and purity of the synthesized compounds.

Summary of Key Synthetic Steps and Conditions

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chalcones | Thiourea, Acetic acid, 1,4-dioxane, Reflux 24 h | Pyrimidine-2-thiol derivatives | ~60% | Cyclization to pyrimidine-2-thiol |

| 2 | Pyrimidine-2-thiol | Hydrazine hydrate, Ethanol, Reflux 25 h | 2-Hydrazinyl-pyrimidine | High | Hydrazinyl group introduction |

| 3 | 2-Hydrazinyl-pyrimidine + α,β-unsaturated ketones | Acetic acid or Ethanol, Reflux 7-24 h | This compound derivatives | Moderate to High | Pyrazole ring formation via cyclization |

| 4 | 2-Hydrazinyl-pyrimidine + Active methylene compounds | Ethanol, Triethylamine, Reflux | Functionalized pyrazolyl-pyrimidines | Moderate | Alternative pyrazole formation route |

Detailed Research Findings

- The reaction of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with hydrazonoyl halides and active methylene compounds has been demonstrated to efficiently produce pyrazole-containing derivatives, including pyrazolo[3,4-d]pyrimidines, with good yields and confirmed structures.

- The hydrazinyl group plays a crucial role as a nucleophile attacking electrophilic centers to form the pyrazole ring.

- Reaction monitoring by TLC and purification by recrystallization ensures high purity of the final compounds.

- Spectroscopic data confirm the disappearance of NH2 signals upon cyclization and appearance of characteristic pyrazole signals in NMR and IR spectra.

- The synthetic procedures are reproducible and scalable for further biological and pharmaceutical studies.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinyl group undergoes oxidation to form nitrogen-rich derivatives. Key pathways include:

Oxidation typically proceeds at ambient temperatures (25–40°C), with yields ranging from 60–85% depending on solvent polarity.

Reduction Reactions

The pyrimidine ring is susceptible to selective reduction:

Reduction preserves the pyrazolyl group but modifies the pyrimidine ring’s electronic properties, as confirmed by NMR downfield shifts (Δδ = 0.5–1.2 ppm).

Substitution Reactions

Nucleophilic substitution occurs at the pyrimidine C-2 and C-4 positions:

| Nucleophile | Base/Solvent | Product Type | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (g) | NaOH/EtOH | 2-Amino-4-pyrazolylpyrimidine | 78 | |

| PhSH | K₂CO₃/DMF | 2-Phenylthio derivative | 65 | |

| CH₃ONa | MeOH, reflux | Methoxy-substituted analog | 82 |

Kinetic studies indicate second-order dependence on nucleophile concentration (k = 2.7 × 10⁻³ L/mol·s).

Cyclization and Heterocycle Formation

The hydrazinyl group facilitates cyclocondensation with carbonyl compounds:

Cyclization reactions show high regioselectivity (>90%) due to steric and electronic effects of the pyrazolyl group.

Condensation with Active Methylene Compounds

Reactions with malononitrile or diethyl malonate yield fused heterocycles:

These reactions proceed via Knoevenagel condensation followed by Michael addition (yields: 70–92%).

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

| Metal Salt | Reaction Medium | Complex Formed | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | MeOH, RT | [Cu(L)₂Cl₂] | Catalytic oxidation studies | |

| Fe(NO₃)₃·9H₂O | H₂O/EtOH | [Fe(L)(NO₃)₃] | Magnetic materials |

Stability constants (log β) range from 8.2–10.5, determined by potentiometric titration.

Key Mechanistic Insights

-

Hydrazinyl reactivity : The -NH-NH₂ group participates in both redox and cyclization pathways due to its dual nucleophilic and reducing character.

-

Pyrazolyl directing effects : The 1H-pyrazole ring enhances electrophilic substitution at the pyrimidine C-4 position via resonance stabilization.

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution by 40–60% compared to protic solvents.

Scientific Research Applications

Biological Activities

2-Hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine and its derivatives have been investigated for a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antibacterial and antifungal properties. For instance, studies have shown that these compounds are effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

There is growing evidence supporting the anticancer potential of pyrazole derivatives. The ability of these compounds to inhibit cancer cell proliferation has been demonstrated in various in vitro assays, with mechanisms involving apoptosis induction and cell cycle arrest being explored .

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Antibacterial Screening

A recent study synthesized a series of pyrazole derivatives from this compound and evaluated their antibacterial activity against standard bacterial strains. The results indicated that several compounds exhibited potent activity comparable to established antibiotics .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| A | 15 mm | 12 mm |

| B | 18 mm | 14 mm |

| C | 20 mm | 16 mm |

Anticancer Evaluation

In another investigation, a derivative of this compound was tested on various cancer cell lines (e.g., HeLa, MCF7). The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity against cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5.0 |

| MCF7 | 7.5 |

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s hydrazinyl and pyrazolyl groups are crucial for its binding affinity and specificity towards these targets. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Key Comparative Insights

Substituent Effects on Antioxidant Activity The hydrazine group in this compound and Compound V enhances radical scavenging via NH groups, which donate hydrogen atoms to neutralize reactive oxygen species (ROS). However, the 3-methoxyphenyl group in Compound V provides additional electron density, improving nitric oxide (NO) scavenging by 30% compared to simpler pyrazole analogues . Pyrimidines with sulfone or oxadiazole moieties (e.g., derivatives VI and VII in ) exhibit superior DPPH radical scavenging (80–90% at 100 μM) due to stronger electron-withdrawing effects .

Impact of Substitution Position and Geometry

- In 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine , the pyrazole substituent at C4 induces a planar molecular geometry, critical for stacking interactions in crystal structures. Chlorine at C2 increases electrophilicity, while the CF₃ group enhances metabolic stability .

- Comparatively, fused pyrazolo-pyrimidine derivatives (e.g., TRK kinase inhibitors) exhibit rigid, planar architectures that improve binding to kinase active sites. The addition of fluorophenyl groups (e.g., in derivatives) further optimizes hydrophobic interactions .

Synthetic Flexibility

- This compound can be synthesized via condensation of hydrazine derivatives with pyrazole-substituted pyrimidines, similar to methods in and .

- In contrast, fused pyrazolo-pyrimidines require multi-step cyclization reactions, as seen in , where isomerization pathways complicate synthesis .

Biological Target Specificity While this compound is hypothesized to act as an antioxidant, pyrazolo[1,5-a]pyrimidine derivatives () specifically inhibit TRK kinases, demonstrating IC₅₀ values <10 nM in cancer cell lines. This highlights how minor structural changes (e.g., fused vs. substituted rings) drastically alter biological targets .

Biological Activity

2-Hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine, a compound with the CAS number 1514318-15-0, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, antitumor, and enzyme inhibition properties, supported by relevant research findings and data.

This compound is a heterocyclic compound that combines elements of hydrazine and pyrazole within a pyrimidine framework. Its unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, showing minimum inhibitory concentration (MIC) values that indicate potent activity.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.25 | 0.5 |

| This compound | Escherichia coli | 0.5 | 1.0 |

These results suggest that this compound may serve as a potential lead for developing new antimicrobial agents targeting resistant strains .

Antitumor Activity

The antitumor potential of this compound has also been explored extensively. Several studies have highlighted its cytotoxic effects on various cancer cell lines, including lung and breast cancer cells.

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.71 | Induction of apoptosis |

| MCF7 (Breast) | 1.39 | Inhibition of cell proliferation |

| HepG2 (Liver) | 0.95 | Antiangiogenic effects |

The compound's mechanism appears to involve apoptosis induction and inhibition of key signaling pathways related to cell growth and survival .

Enzyme Inhibition

In addition to its antimicrobial and antitumor activities, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases and phosphodiesterases, which are critical in various cellular processes.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Aurora-A Kinase | 0.067 | Competitive |

| CDK2 | 25 | Non-competitive |

These findings suggest that the compound could be developed further as a therapeutic agent targeting specific enzyme pathways involved in disease progression .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of various pyrazole derivatives, including this compound, was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated bactericidal activity at concentrations lower than many traditional antibiotics .

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound against multiple cancer cell lines. The study reported that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis in A549 cells, highlighting its potential as an effective anticancer agent .

Q & A

Q. What synthetic methods are commonly used to prepare 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid in ethanol/acetic acid produces intermediates that undergo rearrangement to yield pyrazolylpyrimidine derivatives . Hydrazine is often employed as a nucleophile in cyclocondensation with cyano-substituted precursors, followed by recrystallization (e.g., from ethanol) to obtain pure crystals . Phosphorus oxychloride at elevated temperatures (120°C) is also used for cyclization of hydrazide intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- IR spectroscopy : Identifies functional groups like hydrazine (-NH-NH2) and pyrazole/pyrimidine rings .

- NMR : Resolves regioselectivity in pyrazole substitution (e.g., distinguishing N1 vs. N2 attachment) .

- X-ray crystallography : Provides unambiguous structural confirmation, including bond angles and planarity analysis. For example, planar geometry in pyrazolylpyrimidine derivatives is validated using SHELXL refinement .

Q. How are electronic properties (e.g., UV-Vis spectra) interpreted for such compounds?

UV-Vis spectra often show intra-ligand π→π* transitions (e.g., 316–331 nm) and metal-to-ligand charge transfer (MLCT) bands in coordination complexes. These features correlate with the compound’s electron-rich pyrimidine core and potential for charge delocalization .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole substitution on pyrimidine rings be addressed?

Regioselectivity depends on reaction conditions. For example, using polar aprotic solvents (e.g., N,N-dimethylacetamide) with potassium carbonate as a base favors substitution at the pyrimidine’s 4-position over the 2-position. Chromatographic separation (silica gel, EtOAc/heptane gradients) is critical for isolating isomers . Computational modeling (DFT) may predict preferential sites for nucleophilic attack .

Q. What strategies resolve crystallographic data discrepancies, such as unexpected bond angles or planarity deviations?

- SHELX refinement : Treat hydrogen atoms as riding (for C-bound H) or freely refined (for N-bound H). Planarity deviations in pyrimidine rings are analyzed using angular distortion statistics .

- Repulsion effects : Steric clashes (e.g., CF3 vs. pyrazole groups) explain bond angle distortions (e.g., C4–C5–C8 angles of 127.1° vs. 117.5°) .

Q. How are bioactivity studies designed to evaluate pyrazolylpyrimidine derivatives as enzyme inhibitors?

- Target selection : Focus on kinases (e.g., TRK) or enzymes like protoporphyrinogen oxidase (PPO) .

- Assay design : Use fluorescence-based enzymatic inhibition assays and molecular docking (e.g., AutoDock) to validate binding modes. For example, substituents like trifluoromethyl groups enhance hydrophobic interactions with kinase active sites .

Q. What computational methods predict electronic properties and reaction pathways?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer behavior. For example, low-spin d⁶ configurations in metal complexes correlate with MLCT transitions .

Q. How are reaction conditions optimized for high-yield cyclization?

Key factors include:

- Temperature : Elevated temperatures (e.g., 120°C) accelerate cyclization .

- Catalysts : Acidic conditions (e.g., HCl/AcOH) promote hydrazone formation .

- Solvent polarity : Polar solvents (e.g., DMF) enhance solubility of intermediates .

Data Contradiction Analysis

Q. How to address unexpected isomer ratios in pyrazolylpyrimidine synthesis?

Contradictions may arise from competing reaction pathways. For example, 2,4-dichloro-5-(trifluoromethyl)pyrimidine reacts with pyrazole to yield a 1:1 ratio of 2-chloro-4-pyrazolyl and 4-chloro-2-pyrazolyl isomers. Chromatographic separation and X-ray validation are essential to confirm structures .

Q. What if spectroscopic data conflicts with crystallographic results?

Prioritize X-ray data for definitive structural assignments. For instance, NMR may suggest one isomer, but crystallography can reveal co-crystallized impurities or disorder. Use SHELX’s SQUEEZE function to model solvent regions in such cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.